

Technical Guide: Spectroscopic Profiling of Pure Rhodinol

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	Rhodinol
CAS No.:	6812-78-8
Cat. No.:	B1218433

[Get Quote](#)

Executive Summary: The Isomer Challenge

In the field of terpene chemistry and fragrance analysis, "**Rhodinol**" is a nomenclature minefield. Historically, the term referred to a high-grade fraction of Geranium or Citronella oil—a mixture rich in

-citronellol and

-citronellol.[1]

For the modern drug developer or researcher, however, precision is non-negotiable.[1] "Pure **Rhodinol**" chemically refers to the specific isomer 3,7-dimethyloct-7-en-1-ol (also known as

-citronellol), distinguished by its terminal double bond.[1] This structural feature imparts distinct reactivity and olfactory properties compared to its more common isomer,

-citronellol (internal double bond).[1]

This guide provides the definitive spectroscopic fingerprints (NMR, IR, MS) required to validate the identity and purity of 3,7-dimethyloct-7-en-1-ol, specifically focusing on distinguishing it from

the

-isomer.

Chemical Identity & Structural Logic[1][2]

Before analyzing spectra, we must establish the structural baseline.[1] The diagnostic power of spectroscopy lies in detecting the shift of the double bond from position 6 (internal) to position 7 (terminal).[1]

Feature	Pure Rhodinol () -Citronellol)	-Citronellol (Common Isomer)
IUPAC Name	3,7-Dimethyloct-7-en-1-ol	3,7-Dimethyloct-6-en-1-ol
CAS Number	141-25-3	106-22-9
Structure	Terminal Alkene ()	Trisubstituted Alkene ()
Key Diagnostic	Exocyclic Methylene Group	Isopropylidene Group

Nuclear Magnetic Resonance (NMR) Profiling[1]

NMR is the primary tool for structural elucidation.[1] The shift of the double bond creates a massive change in the magnetic environment of the olefinic protons.[1]

H NMR: The "Fingerprint" Region

The most critical validation step is checking the 4.5 – 5.2 ppm region.[1]

- **Rhodinol ()**: Shows two distinct signals (or a narrow multiplet) for the terminal methylene protons () around 4.6–4.7 ppm.[1]
- **Citronellol ()**

): Shows one triplet signal for the internal vinylic proton (

) around 5.1 ppm.[1]

Table 1:

H NMR Data (500 MHz, CDCl₃)

Position	Proton Type	Chemical Shift (, ppm)	Multiplicity	Diagnostic Note
H-8	(Terminal)	4.68 & 4.71	Singlets (br)	Primary Identification Peak. Distinctive of the -isomer.
H-1		3.65 - 3.70	Multiplet	Overlaps with -isomer; confirms alcohol moiety.[1]
H-7		1.70 - 1.72	Singlet	Methyl group on the double bond. [1]
H-3		0.91	Doublet	Methyl at the chiral center (C3).[1]
H-2, 4, 5, 6	Methylene backbone	1.15 - 2.05	Multiplet	Complex backbone envelope.

C NMR: Carbon Backbone Verification

The carbon spectrum confirms the terminal alkene by showing a secondary carbon signal in the alkene region, rather than the methine carbon seen in the

-isomer.

Table 2:

C NMR Data (125 MHz, CDCl₃)

Carbon	Type	Shift (, ppm)	Distinction Logic
C-8		109.5 - 110.0	Diagnostic. Terminal methylene carbons appear upfield of internal alkene carbons.
C-7		145.0 - 146.0	Quaternary carbon of the alkene.
C-1		61.0 - 61.5	Typical primary alcohol.
C-6		~37.0	Adjacent to the alkene system.[1]

Infrared (IR) Spectroscopy[1][3]

IR is a rapid "gatekeeper" technique.[1] While both isomers show alcohol bands, the alkene stretching frequencies are fundamentally different.[1]

Table 3: IR Absorption Peaks (Neat/Liquid Film)

Functional Group	Wavenumber (cm)	Assignment	Rhodinol () Specificity
O-H Stretch	3300 - 3400	H-bonded Alcohol	Common to both isomers.[1] Broad.
=C-H Stretch	3070 - 3080	Terminal Vinyl C-H	High Specificity. Absent or very weak in -citronellol.
C=C Stretch	1640 - 1645	Terminal Alkene	Distinct sharp band.[1] -isomer shows a weaker band at ~1670.[1]
=CH Bend	885 - 890	Out-of-plane Bending	Critical. Strong band characteristic of gem-disubstituted terminal alkenes.[1]

Mass Spectrometry (MS) Fingerprinting[1]

Mass spectrometry for terpenes can be tricky due to similar fragmentation pathways.[1] However, the ionization of the terminal double bond yields a different abundance ratio compared to the trisubstituted bond.[1]

- Molecular Ion: m/z 156 (often weak).[1]
- Base Peak Logic:
 - -Citronellol: The trisubstituted double bond easily forms the dimethylallyl cation (m/z 69), which is usually the base peak (100%).[1]
 - **Rhodinol (**

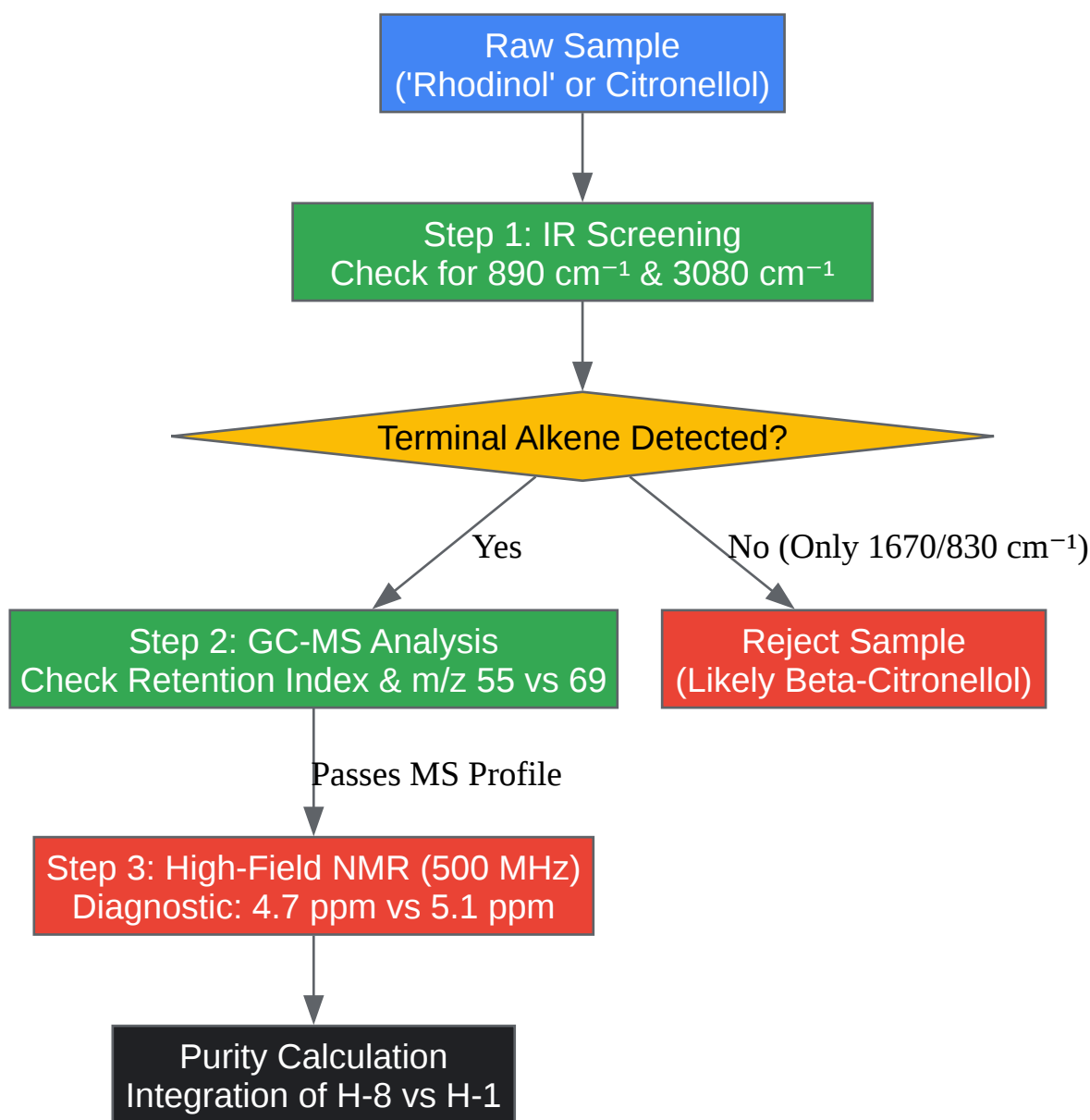
): The terminal double bond fragmentation is less favorable toward m/z 69.[1] While m/z 69 is present, m/z 41, 55, and 56 often compete for dominance depending on ionization energy (70 eV).

Table 4: MS Fragmentation Pattern (EI, 70 eV)

m/z (Mass-to-Charge)	Ion Identity	Abundance Note
156		Molecular ion (Trace/Weak).
138		Dehydration product.[1] Common in terpene alcohols.
69	Isoprenyl cation	Present, but often less dominant than in -citronellol.
55		High Abundance. Characteristic of the terminal isobutenyl fragment.[1]
41		Allyl cation.[1] Usually a major peak.[1]

Analytical Workflow: From Crude to Pure

Scientific integrity requires a validated workflow.[1] You cannot rely on bottle labels alone.[1] The following logic flow ensures you are working with the correct isomer before commencing biological assays.



[Click to download full resolution via product page](#)

Figure 1: Decision tree for validating **Rhodinol** isomeric purity prior to application.

Experimental Protocol: Sample Preparation for NMR

To ensure the chemical shifts listed above are reproducible, follow this standardized preparation protocol. Solute concentration affects chemical shifts (especially OH protons), so consistency is key.[1]

- Solvent Selection: Use Chloroform-d (CDCl₃)

-) (99.8% D) containing 0.03% TMS as an internal standard.[1]
- Why: CDCl₃

is the standard for terpene literature.[1] Using DMSO-d₆

will shift the OH signal significantly and may obscure the alkene region.[1]
 - Sample Concentration: Dissolve 10 mg of pure **Rhodinol** oil in 0.6 mL of CDCl₃

◦ Note: High concentrations (>50 mg) can cause viscosity broadening and shift the OH peak due to intermolecular hydrogen bonding.[1]
 - Acquisition Parameters:
 - Pulse Angle: 30°
 - Relaxation Delay (D1): 1.0 s (sufficient for protons, increase to 5.0 s for quantitative C).[1]
 - Scans: 16 (minimum) for

H; 1024 for

C.
 - Processing: Phase correction must be manual. Reference the TMS peak to 0.00 ppm.[1]

References

- National Institute of Standards and Technology (NIST). 7-Octen-1-ol, 3,7-dimethyl- (**Rhodinol**) Mass Spectrum & Retention Indices.[1] NIST Chemistry WebBook, SRD 69.[1][2][3] [\[Link\]](#)[1]
- PubChem.Compound Summary: 3,7-Dimethyloct-7-en-1-ol (**Rhodinol**).[1] National Library of Medicine.[1] [\[Link\]](#)

- SpectraBase.**Rhodinol**

H NMR Spectrum. (Verified via Wiley/Bio-Rad spectral collections).[1] [\[Link\]](#)

- International Fragrance Association (IFRA).Standards for **Rhodinol** vs. Citronellol. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3,7-Dimethyl-7-octen-1-ol | C₁₀H₂₀O | CID 543323 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 2. 3-Octanol, 3,7-dimethyl- [\[webbook.nist.gov\]](https://webbook.nist.gov)
- 3. 7-Octen-1-ol, 3,7-dimethyl- [\[webbook.nist.gov\]](https://webbook.nist.gov)
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of Pure Rhodinol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1218433/docs#technical-guide-spectroscopic-profiling-of-pure-rhodinol\]](https://www.benchchem.com/product/b1218433/docs#technical-guide-spectroscopic-profiling-of-pure-rhodinol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)